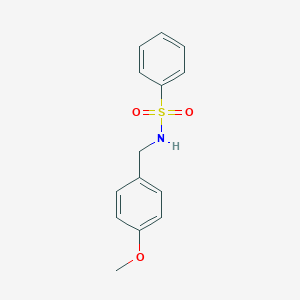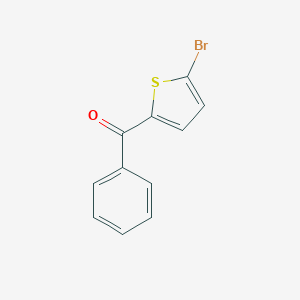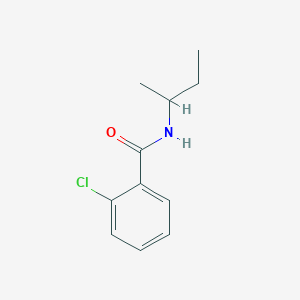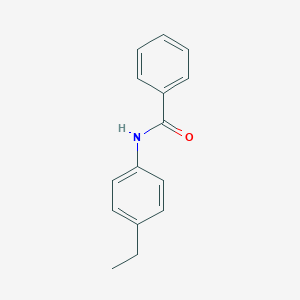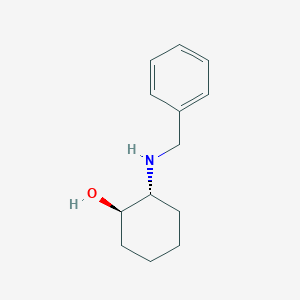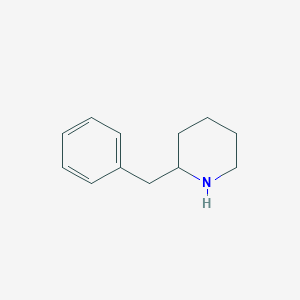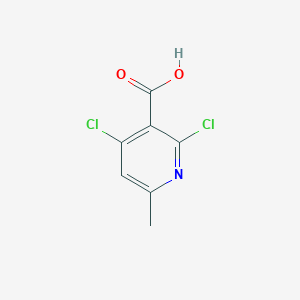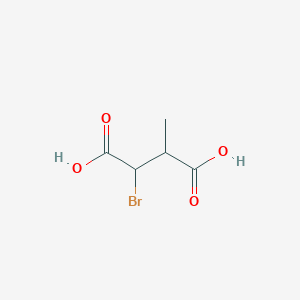
2-Bromo-3-methylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methylsuccinic acid is a chemical compound that belongs to the family of succinic acids. It is a white crystalline solid that is soluble in water and has a molecular weight of 211.03 g/mol. This compound has been of interest to scientists due to its potential applications in various fields, including scientific research.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-methylsuccinic acid involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound used. The inhibition of enzyme activity can be used to study the role of these enzymes in various biochemical processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-methylsuccinic acid are dependent on the specific enzyme that is inhibited. For example, the inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is an important energy source for cells. The inhibition of succinate dehydrogenase can lead to a disruption in the electron transport chain, which can affect cellular respiration.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Bromo-3-methylsuccinic acid in lab experiments is its ability to selectively inhibit specific enzymes. This allows for the study of the role of these enzymes in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Future Directions
There are several future directions for the study of 2-Bromo-3-methylsuccinic acid. One area of interest is the development of new inhibitors that are more potent and selective. Another area of interest is the study of the role of specific enzymes in disease states and the development of new therapies that target these enzymes. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of cellular processes and their regulation.
Synthesis Methods
The synthesis of 2-Bromo-3-methylsuccinic acid can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoacrylic acid with methyl acrylate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to yield 2-Bromo-3-methylsuccinic acid. This method has been proven to be effective in producing high yields of the compound.
Scientific Research Applications
2-Bromo-3-methylsuccinic acid has been used in various scientific research applications. One of the primary applications of this compound is in the study of enzyme kinetics. It has been found to be an effective inhibitor of several enzymes, including lactate dehydrogenase and succinate dehydrogenase. This inhibition can be used to study the mechanism of action of these enzymes and their role in various biochemical processes.
properties
CAS RN |
7405-17-6 |
|---|---|
Product Name |
2-Bromo-3-methylsuccinic acid |
Molecular Formula |
C5H7BrO4 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
2-bromo-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H7BrO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,1H3,(H,7,8)(H,9,10) |
InChI Key |
DMLDHUNTPOUGCA-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)Br)C(=O)O |
Other CAS RN |
7405-17-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



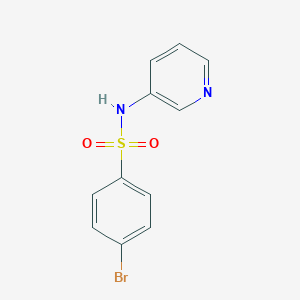
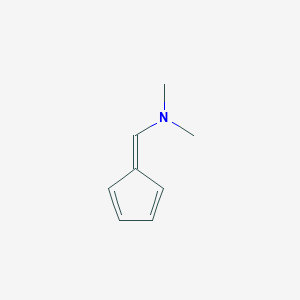
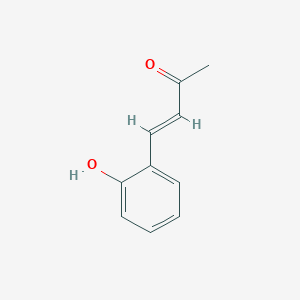
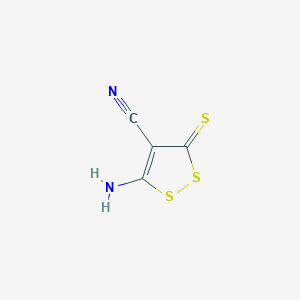
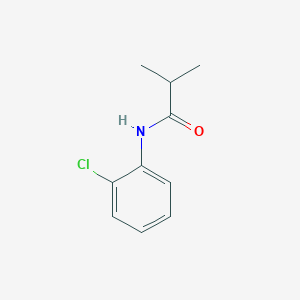
![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
